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Introduction
In the landscape of computational chemistry, semi-empirical quantum mechanics methods

occupy a crucial niche, balancing the rigor of ab initio calculations with the speed required for

the study of large molecular systems. MOPAC (Molecular Orbital PACkage) stands as one of

the most established and widely utilized software suites in this domain.[1] Developed initially in

the research group of Michael Dewar, MOPAC has undergone continuous development,

evolving into a powerful tool for researchers, scientists, and drug development professionals.[1]

This guide provides a comprehensive technical overview of MOPAC's core functionalities, its

theoretical underpinnings, and practical applications, with a focus on methodologies relevant to

contemporary research and drug discovery.

MOPAC's utility stems from its implementation of various semi-empirical Hamiltonians, which

are approximations to the exact electronic Hamiltonian of a molecule.[2] These methods, such

as AM1, PM3, PM6, and PM7, are parameterized against experimental data to deliver rapid

and reasonably accurate predictions of molecular properties.[2] This efficiency allows for the

exploration of large chemical spaces, making MOPAC an invaluable asset in fields like drug

design, materials science, and reaction mechanism studies.

This document will delve into the key features of MOPAC, provide detailed protocols for

performing essential calculations, present a quantitative comparison of its core methods, and
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illustrate critical workflows through logical diagrams.

Core Functionalities of MOPAC
MOPAC offers a versatile suite of computational tools designed to investigate a wide array of

chemical phenomena. Its core functionalities are accessible through a command-line interface,

where calculations are directed by specific keywords in an input file.[3] MOPAC can also be

integrated with various graphical user interfaces (GUIs) for more intuitive operation.[4]

The primary capabilities of MOPAC include:

Geometry Optimization: The most frequent application of MOPAC is to find the minimum

energy conformation of a molecule.[1] This is achieved by calculating the forces on each

atom and iteratively adjusting the geometry to minimize the heat of formation.

Transition State Searching: MOPAC provides routines for locating transition state structures,

which are crucial for understanding reaction mechanisms and calculating activation energies.

[2]

Vibrational Frequency Analysis: Following a geometry optimization, a frequency calculation

can be performed to confirm that the structure is a true minimum (no imaginary frequencies)

and to predict infrared (IR) spectra.[5]

Thermodynamic Properties: From the vibrational analysis, MOPAC can calculate various

thermodynamic quantities such as entropy, heat capacity, and zero-point energy.[6]

Reaction Path Analysis: The Intrinsic Reaction Coordinate (IRC) method allows for the

mapping of the reaction pathway connecting a transition state to its corresponding reactants

and products.[7]

Solvation Effects: The Conductor-like Screening Model (COSMO) is implemented in MOPAC

to approximate the effect of a solvent on a molecule's properties.[8]

Large Molecule Calculations (MOZYME): For very large systems like proteins and polymers,

MOPAC includes the MOZYME solver, which employs a linear-scaling algorithm to

significantly reduce computational cost.[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://server.ccl.net/cca/documents/dyoung/topics-orig/mopac.html
https://molssi.org/wp-content/uploads/2023/04/MOPAC-one-pager.pdf
https://www.scm.com/doc/MOPAC/Input.html
https://nova.disfarm.unimi.it/manual/pdf/Mopac7.pdf
http://openmopac.net/manual/vibrational_frequencies.html
http://openmopac.net/manual/Vibrational%20Quantities%20-%20Derivation.html
http://cmschem.skku.edu/Lecture/compchem/energy/MOPAC_irc.html
http://openmopac.net/manual/cosmo.html
http://openmopac.net/MOZYME_literature.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Electronic Properties: MOPAC can compute a range of electronic properties, including

ionization potentials, electron affinities, dipole moments, and molecular orbitals.[10]

Data Presentation: Performance of MOPAC
Hamiltonians
The accuracy of MOPAC calculations is intrinsically linked to the choice of the semi-empirical

Hamiltonian. Over the years, several Hamiltonians have been developed, each with its own set

of parameters and performance characteristics. The selection of an appropriate Hamiltonian is

critical for obtaining reliable results. Below is a summary of the performance of the most

common Hamiltonians for various properties.

Hamiltonian

Average

Unsigned

Error in Heat

of Formation

(kcal/mol)

Average

Unsigned

Error in

Bond

Lengths (Å)

Average

Unsigned

Error in

Bond Angles

(°)

Average

Unsigned

Error in

Dipole

Moments

(Debye)

Average

Unsigned

Error in

Ionization

Potentials

(eV)

MNDO 26.6 0.045 4.0 0.43 0.65

AM1 22.86 0.130 - - -

PM3 18.20 0.104 - - -

PM6 8.01 0.091 7.9 0.82 0.50

PM7 12.03 0.098 - 1.08 0.55

Note: This table presents a generalized comparison. The accuracy can vary significantly

depending on the specific class of molecules being studied. Dashes indicate that directly

comparable data was not readily available in the searched literature.[11][12][13] It is generally

observed that for organic molecules, PM6 and PM7 offer a good balance of speed and

accuracy.[14] However, for systems containing transition metals, the reliability of these methods

may be lower.[15]

Experimental Protocols
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This section provides detailed methodologies for performing key types of calculations in

MOPAC. The protocols are presented with example input file snippets to illustrate the use of

essential keywords.

Geometry Optimization
Objective: To find the lowest energy conformation of a molecule.

Methodology:

Prepare the Input File: Create a text file (e.g., molecule.mop) containing the molecular

geometry and calculation keywords. The geometry can be specified in Cartesian or internal

coordinates.[3]

Specify Keywords: The first line of the input file contains the keywords that control the

calculation. For a standard geometry optimization, no specific optimization keyword is

needed as it is the default task. However, you must specify the desired semi-empirical

Hamiltonian.[16]

Run MOPAC: Execute the MOPAC program, providing the input file as an argument.

Analyze the Output: The primary output file (e.g., molecule.out) will contain the final

optimized geometry, the heat of formation, and other calculated properties. The archive file

(e.g., molecule.arc) contains a summary of the final results, including the optimized

coordinates.

Example Input (water_opt.mop):

In this example, PM7 specifies the Hamiltonian. The numbers 1 following the geometric

parameters indicate that they are to be optimized.

Transition State Searching
Objective: To locate the saddle point on the potential energy surface corresponding to a

chemical reaction's transition state.

Methodology:
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Construct an Initial Guess: Provide a starting geometry that is a reasonable approximation of

the transition state structure.

Specify Keywords: Use the TS keyword to instruct MOPAC to search for a transition state.

The Eigenvector Following (EF) routine is often used in conjunction with TS.[17]

Run the Calculation: Execute MOPAC with the prepared input file.

Verify the Transition State: A true transition state should have exactly one imaginary

frequency in a subsequent vibrational analysis. Perform a FORCE calculation to confirm this.

[18]

Example Input (ts_search.mop):

Vibrational Frequency Analysis
Objective: To calculate the vibrational frequencies of a molecule, typically after a geometry

optimization or transition state search.

Methodology:

Use an Optimized Geometry: Start with the optimized coordinates from a previous

calculation.

Specify the FORCE Keyword: Add the FORCE keyword to the input file to request a

vibrational frequency calculation.[3]

Run MOPAC: Execute the calculation.

Analyze the Frequencies: The output file will list the calculated vibrational frequencies. For a

stable molecule, all frequencies should be real (positive). For a transition state, there should

be one imaginary frequency.[5]

Example Input (water_freq.mop):

Reaction Path Following (IRC)
Objective: To trace the reaction path from a transition state down to the reactants and products.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://katakago.sakura.ne.jp/cc/wm/mop6-keywords.pdf
https://people.chem.ucsb.edu/kahn/kalju/chem162/public/reaction_model.html
https://server.ccl.net/cca/documents/dyoung/topics-orig/mopac.html
http://openmopac.net/manual/vibrational_frequencies.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Start from a Transition State: The calculation must begin with the geometry of a confirmed

transition state.

Perform a FORCE Calculation: An initial FORCE calculation is required to determine the

normal mode corresponding to the imaginary frequency.[2]

Specify IRC Keyword: Use the IRC keyword to initiate the Intrinsic Reaction Coordinate

calculation. IRC=1 and IRC=-1 will follow the path in the forward and reverse directions,

respectively.[19]

Analyze the Reaction Path: The output will provide the geometries and energies of points

along the reaction path.

Example Input (reaction_path.mop):

Solvation Effects with COSMO
Objective: To include the influence of a solvent on the molecular properties.

Methodology:

Specify COSMO Keywords: Add the EPS= keyword to the input file, where is the dielectric

constant of the solvent. For water, this is typically 78.4.[8]

Optional Keywords: The RSOLV= keyword can be used to define the solvent radius.[20]

Run the Calculation: The COSMO model will be applied during the specified calculation (e.g.,

geometry optimization).

Example Input (solvated_molecule.mop):

Large Molecule Calculations with MOZYME
Objective: To perform calculations on very large systems, such as proteins, that are

computationally expensive with standard methods.
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Methodology:

Use the MOZYME Keyword: Include the MOZYME keyword in the input file.[21]

Prepare the Input Geometry: For proteins, it is common to start from a PDB file. MOPAC has

tools to process PDB files and add hydrogen atoms.[4]

Run the Calculation: The MOZYME solver will be used for the electronic structure

calculations.

Limitations: Be aware that MOZYME is primarily for closed-shell systems and may not be

suitable for all types of calculations, such as those involving radicals or excited states.[21]

Example Input (protein_opt.mop):

Mandatory Visualization
General MOPAC Workflow
The following diagram illustrates the general workflow for a typical MOPAC calculation, from

input file preparation to the analysis of results.
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A generalized workflow for performing a computational chemistry calculation using MOPAC.

Reaction Mechanism Analysis Workflow
This diagram outlines the steps involved in studying a chemical reaction mechanism using

MOPAC, from identifying stationary points to mapping the reaction pathway.
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Workflow for the computational analysis of a chemical reaction mechanism using MOPAC.

MOPAC in QSAR Workflow for Drug Development
This diagram illustrates how MOPAC can be integrated into a Quantitative Structure-Activity

Relationship (QSAR) workflow for drug design.
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Integration of MOPAC into a QSAR workflow for drug discovery and development.
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Conclusion
MOPAC remains a cornerstone of computational chemistry, offering a powerful and efficient

platform for the study of molecular systems. Its array of semi-empirical methods provides a

valuable compromise between computational cost and accuracy, enabling the investigation of

molecules and reactions that are intractable with more demanding ab initio methods. For

researchers, scientists, and drug development professionals, a thorough understanding of

MOPAC's capabilities and methodologies is essential for leveraging its full potential. By

carefully selecting the appropriate Hamiltonian and applying the correct computational

protocols, MOPAC can provide significant insights into molecular structure, reactivity, and

properties, thereby accelerating the pace of scientific discovery and innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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